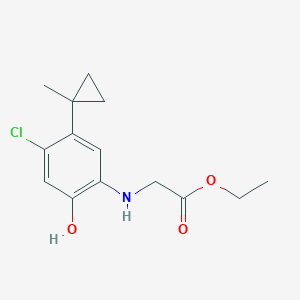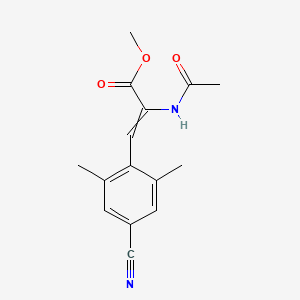
N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.207 g/mol. This compound is known for its unique structure, which includes an isoindole ring system with a hydroxy group and a carboximidamide functional group. It is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide typically involves the reaction of isoindole derivatives with hydroxylamine and other reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Starting Materials: Isoindole derivatives, hydroxylamine, and other necessary reagents.
Reaction Conditions: Controlled temperature and pH, often under inert atmosphere to prevent unwanted side reactions.
Purification: The product is usually purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
化学反应分析
Types of Reactions
N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form different products.
Reduction: The carboximidamide group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-hydroxy-1,3-dihydroisoindole-2-carboxylic acid, while reduction could produce N’-hydroxy-1,3-dihydroisoindole-2-carboxamide.
科学研究应用
N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets are still under investigation in various research studies.
相似化合物的比较
Similar Compounds
N’-hydroxy-2,3-dihydro-1H-isoindole-2-carboximidamide: A closely related compound with similar structural features.
N’-hydroxy-1,3-dihydroisoindole-2-carboxamide: Another related compound with a different functional group.
Uniqueness
N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound for scientific exploration.
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide |
InChI |
InChI=1S/C9H11N3O/c10-9(11-13)12-5-7-3-1-2-4-8(7)6-12/h1-4,13H,5-6H2,(H2,10,11) |
InChI 键 |
GBORWTXUMRUUQC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2CN1C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14097083.png)
![7-Chloro-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097090.png)
![1-(3,4-Dichlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097092.png)
![[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14097094.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14097095.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B14097113.png)


![2-[4-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-ethoxyphenol](/img/structure/B14097126.png)
![9-benzyl-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14097131.png)
![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14097134.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097138.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097140.png)
